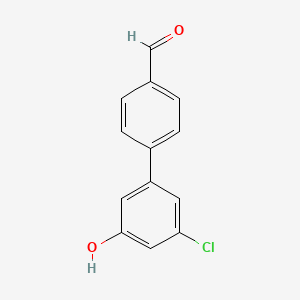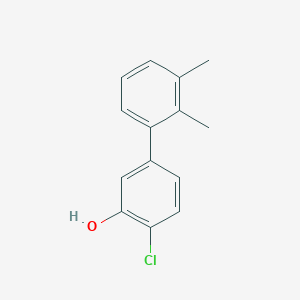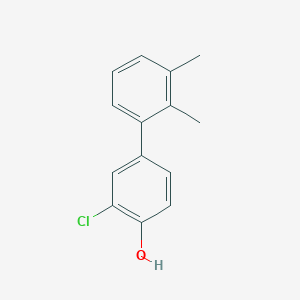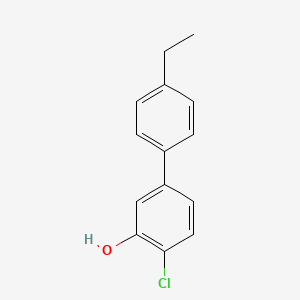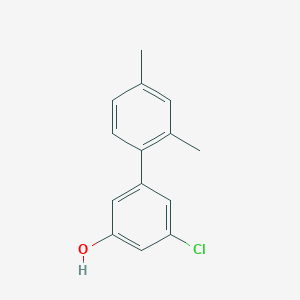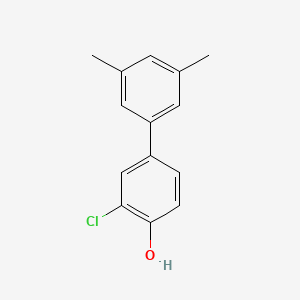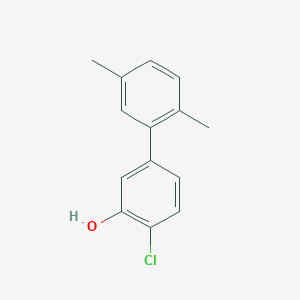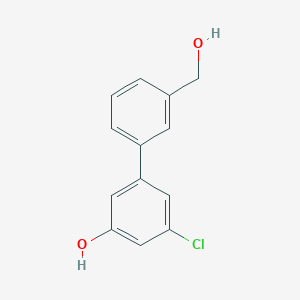
2-Chloro-5-(3-hydroxymethylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(3-hydroxymethylphenyl)phenol, 95% (2-Chloro-5-MHP) is a phenolic compound with a wide range of scientific and industrial applications. It is a white crystalline solid with a molecular weight of 214.55 g/mol and a melting point of 67-69°C. It is soluble in alcohol, ether and chloroform, and slightly soluble in water. 2-Chloro-5-MHP is widely used in synthetic organic chemistry as a reagent, as an intermediate in the production of pharmaceuticals, and as a starting material for the synthesis of dyes, pigments and other organic compounds.
科学研究应用
2-Chloro-5-MHP is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, including dyes, pigments, and pharmaceuticals. It is also used as a catalyst in the synthesis of polymers and as a building block for the synthesis of heterocyclic compounds. In addition, 2-Chloro-5-MHP has been used in the synthesis of novel drugs and in the study of enzyme-catalyzed reactions.
作用机制
2-Chloro-5-MHP acts as an electrophile in organic synthesis, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. The reaction of 2-Chloro-5-MHP with a nucleophile produces a new bond, which can then be used to form a variety of organic compounds. In addition, 2-Chloro-5-MHP can act as a catalyst in the synthesis of polymers and heterocyclic compounds.
Biochemical and Physiological Effects
2-Chloro-5-MHP has no known toxic or adverse effects on humans or animals. It has been used in a variety of scientific research applications and has been found to be non-toxic and non-irritating.
实验室实验的优点和局限性
The main advantages of using 2-Chloro-5-MHP in laboratory experiments are its low cost, its wide availability, and its low toxicity. It is also relatively easy to handle and store, making it an ideal reagent for a variety of laboratory experiments. The main limitation of 2-Chloro-5-MHP is its low reactivity, which can make it difficult to use in certain reactions.
未来方向
As 2-Chloro-5-MHP is a relatively new compound, there are a number of potential future directions for research. These include further investigation into the synthesis of novel drugs and polymers, the development of new catalytic reactions, and the use of 2-Chloro-5-MHP in the study of enzyme-catalyzed reactions. In addition, further research into the biochemical and physiological effects of 2-Chloro-5-MHP could lead to new applications for this compound. Finally, further research into the structure and reactivity of 2-Chloro-5-MHP could lead to new synthetic methods for the preparation of this compound.
合成方法
2-Chloro-5-MHP can be synthesized using a variety of methods, including the Williamson synthesis, the Friedel-Crafts alkylation, and the Kolbe-Schmitt reaction. The most common method is the Williamson synthesis, which involves the reaction of an alkene with a Grignard reagent in the presence of a halogenating agent. This reaction produces a halogenated alkene, which is then treated with a base to yield the desired product.
属性
IUPAC Name |
2-chloro-5-[3-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-12-5-4-11(7-13(12)16)10-3-1-2-9(6-10)8-15/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKCUVGNIBWIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685878 |
Source


|
| Record name | 4-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-hydroxymethylphenyl)phenol | |
CAS RN |
1262002-06-1 |
Source


|
| Record name | 4-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




